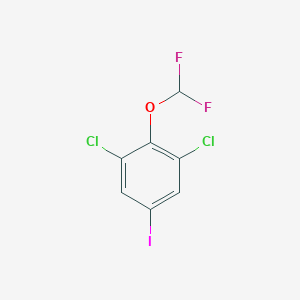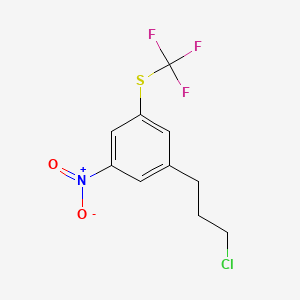![molecular formula C16H21ClN2O2 B14036309 (3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride](/img/structure/B14036309.png)
(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.
Functional Group Transformations: Introduction of functional groups such as phenyl and piperidinyl moieties.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride include other spirocyclic compounds with analogous structures. Examples include:
Spirooxindoles: Compounds with a spirocyclic oxindole core.
Spirocyclic Piperidines: Compounds with a spirocyclic piperidine core.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both phenyl and piperidinyl groups. This combination of features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H21ClN2O2 |
|---|---|
Peso molecular |
308.80 g/mol |
Nombre IUPAC |
(5S,6R)-1'-phenylspiro[8-oxa-3-azabicyclo[3.2.1]octane-6,3'-piperidine]-2'-one;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-15-16(9-13-10-17-11-14(16)20-13)7-4-8-18(15)12-5-2-1-3-6-12;/h1-3,5-6,13-14,17H,4,7-11H2;1H/t13?,14-,16-;/m1./s1 |
Clave InChI |
DWTYOTYSDBESOD-JAAOKFNLSA-N |
SMILES isomérico |
C1C[C@]2(CC3CNC[C@H]2O3)C(=O)N(C1)C4=CC=CC=C4.Cl |
SMILES canónico |
C1CC2(CC3CNCC2O3)C(=O)N(C1)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


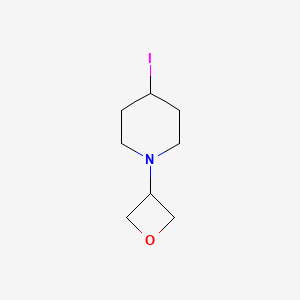
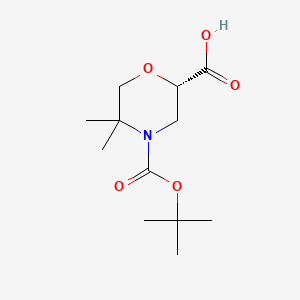
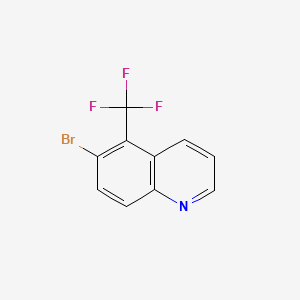
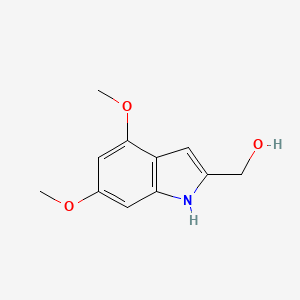

![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)

